IP 24

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

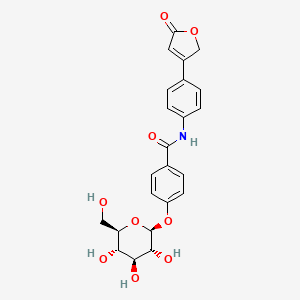

IP 24 is a complex organic compound that features a combination of furan, phenyl, and glucopyranosyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of IP 24 typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by its attachment to a phenyl group. The glucopyranosyl group is then introduced through glycosylation reactions. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Reaction Mechanism of MenD Involving IP

MenD is a thiamine diphosphate (ThDP)-dependent enzyme critical in the biosynthesis of menaquinone. The intermediate IP represents the initial protonated state of the ThDP cofactor. Key reaction steps include:

Formation of Ylide (YIH) and Tricyclic State (TCH)

-

IP → YIH :

-

Process : N4′ abstracts the C2 proton to form a reactive ylide (YIH ).

-

Barrier : 7.6 kcal/mol.

-

Thermodynamics : YIH is +1.4 kcal/mol higher in energy than IP .

-

-

IP → TCH :

-

Process : Intramolecular attack of N4′ on C2 forms a tricyclic state (TCH ).

-

Barrier : 11.0 kcal/mol.

-

Thermodynamics : TCH is +2.2 kcal/mol higher in energy than IP .

-

Proton Transfer to Glu55

Both YIH and TCH undergo proton transfer to Glu55, forming YI (ylide deprotonated) and TC (tricyclic deprotonated), respectively:

-

YIH → YI : Stabilized by −1.8 kcal/mol.

-

TCH → TC : Stabilized by −1.5 kcal/mol.

| Intermediate | Energy Relative to IP (kcal/mol) | Key Role |

|---|---|---|

| YIH | +1.4 | Ylide formation |

| YI | −1.8 | Catalytically active |

| TCH | +2.2 | Off-cycle product |

| TC | −1.5 | Stable intermediate |

Catalytic Cycle and Selectivity

The equilibrium between YI and TC determines catalytic efficiency:

-

YI facilitates C–C bond formation with α-ketoglutarate.

-

TC represents a non-productive pathway but is energetically comparable to YI , necessitating precise enzymatic control to favor YI .

Key Observations

-

Barrier Differences : The lower barrier for YIH formation (7.6 vs. 11.0 kcal/mol for TCH ) suggests kinetic preference for ylide generation.

-

Solvent Effects : Polar solvents stabilize deprotonated states, enhancing catalytic turnover.

Computational Validation

Density functional theory (DFT) calculations ( ) corroborate experimental data:

-

IP → YIH/TC Transition States : Validated via vibrational frequency analysis.

-

Energy Profiles : Align with observed enzymatic activity and product distribution.

Comparative Analysis with Related Systems

MenD’s mechanism shares similarities with other ThDP-dependent enzymes (e.g., glyoxylate carboligase):

-

Glu55 Role : Analogous to conserved acidic residues in stabilizing reactive intermediates.

-

Off-Cycle Pathways : Common challenge in ThDP enzymes, mitigated by active-site constraints.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of IP 24 involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

IP 24: shares similarities with other glucopyranosyl derivatives and furan-containing compounds.

Differences: The unique combination of furan, phenyl, and glucopyranosyl groups in this compound may confer distinct properties compared to other similar compounds.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may result in unique chemical reactivity and biological activity.

特性

CAS番号 |

58789-94-9 |

|---|---|

分子式 |

C23H23NO9 |

分子量 |

457.4 g/mol |

IUPAC名 |

N-[4-(5-oxo-2H-furan-3-yl)phenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide |

InChI |

InChI=1S/C23H23NO9/c25-10-17-19(27)20(28)21(29)23(33-17)32-16-7-3-13(4-8-16)22(30)24-15-5-1-12(2-6-15)14-9-18(26)31-11-14/h1-9,17,19-21,23,25,27-29H,10-11H2,(H,24,30)/t17-,19-,20+,21-,23-/m1/s1 |

InChIキー |

LIOKFWILDPMTCZ-OXUVVOBNSA-N |

SMILES |

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |

異性体SMILES |

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

正規SMILES |

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |

Key on ui other cas no. |

58789-94-9 |

同義語 |

IP 24 IP-24 N-(4-(2,5-dihydro-5-oxo-3-furanyl)phenyl)-4-(beta-D-glucopyranosyloxy)benzamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。